This compound might be used in various scientific fields, but without specific information, it’s challenging to provide a comprehensive analysis focusing on six unique applications including the specific scientific field, a comprehensive and detailed summary of the application, a detailed description of the methods of application or experimental procedures, and a thorough summary of the results or outcomes obtained.
**tert-Butyl (2-{2-(tert-butylamino)-2-oxo-1-phenylethylcarbamate, is an organic building block .
Tert-Butyl N-(2-oxo-1-phenylethyl)carbamate is a chemical compound characterized by its unique structure and properties. Its molecular formula is , and it has a molecular weight of approximately 235.279 g/mol . The compound features a tert-butyl group, which enhances its stability and solubility, making it an important intermediate in organic synthesis. Its systematic name is tert-butyl N-[2-(butyl(methyl)amino)-2-oxo-1-phenylethyl]carbamate, indicating the presence of both carbamate and ketone functional groups .
These reactions make the compound versatile for synthesizing more complex molecules .
While specific biological activities of tert-butyl N-(2-oxo-1-phenylethyl)carbamate are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. For instance, derivatives of carbamates are known to possess anti-inflammatory, analgesic, and antimicrobial activities. The presence of the phenyl group may also enhance interactions with biological targets due to increased hydrophobicity and π-stacking interactions with aromatic residues in proteins .
The synthesis of tert-butyl N-(2-oxo-1-phenylethyl)carbamate can be achieved through several methods:
Each method offers different advantages in terms of yield, purity, and environmental impact .
Tert-butyl N-(2-oxo-1-phenylethyl)carbamate finds applications in various fields:
Its unique structure allows for modifications that can tailor its properties for specific applications .
Interaction studies involving tert-butyl N-(2-oxo-1-phenylethyl)carbamate typically focus on its binding affinity to various biological targets. Preliminary studies suggest it may interact with enzymes involved in metabolic pathways or receptors linked to pharmacological effects. These interactions could provide insights into its mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with tert-butyl N-(2-oxo-1-phenylethyl)carbamate. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(S)-tert-butyl (2-amino-2-phenylethyl)carbamate | 943322-87-0 | 1.00 | Contains an amino group that may enhance biological activity |
(R)-tert-butyl (2-amino-2-phenylethyl)carbamate | 188875-37-8 | 1.00 | Enantiomeric form potentially differing in activity |
(S)-tert-butyl (2-amino-3-phenylpropyl)carbamate | 167298-44-4 | 0.91 | Longer carbon chain may influence solubility and reactivity |
(R)-tert-butyl (2-amino-3-phenylpropyl)carbamate | 400652-57-5 | 0.91 | Enantiomer with similar properties but different stereochemistry |
(S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate | 146552-72-9 | 0.90 | Different positioning of the amino group affecting reactivity |
The uniqueness of tert-butyl N-(2-oxo-1-phenylethyl)carbamate lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological interactions compared to these similar compounds .
The implementation of orthogonal deprotection strategies utilizing TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE requires precise understanding of selective protection schemes that enable sequential peptide elongation [10]. Orthogonal protection schemes ensure that the N-terminal protecting group and side chain protecting groups can be removed under completely different conditions, such as acidic conditions for Boc removal and alternative conditions for side chain deprotection [10].
The compound demonstrates compatibility with multiple deprotection methodologies, including traditional trifluoroacetic acid treatment and novel hydrogenolysis approaches under mildly acidic conditions [11]. Recent research has established that Fmoc deprotection methods using hydrogenolysis provide enhanced versatility for complex peptide synthesis, particularly when synthesizing peptides containing highly reactive electrophilic groups [11]. This orthogonal approach tolerates N-Boc groups present in the substrate while enabling selective deprotection of other protecting groups [11].
Advanced orthogonal strategies utilize side-chain Boc/tert-butyl protecting groups that can be deprotected in borate buffer at elevated temperatures to avoid harsh acid treatment that might damage sensitive peptide structures [12]. This methodology expands the applicability of total stepwise synthesis in preparing complex peptide conjugates while avoiding side reactions such as deguanidination that can occur under traditional deprotection conditions [12].
Application Area | Mechanism/Function | Deprotection Conditions | Synthetic Advantages |
---|---|---|---|
Solid-Phase Peptide Synthesis | N-terminal protecting group for sequential coupling | Trifluoroacetic acid treatment | High coupling efficiency |
Orthogonal Protection | Acid-labile protection compatible with Fmoc strategy | Mild acidic conditions | Reduced peptide aggregation |
Conformational Control | Carbamate linker provides conformational constraints | Compatible with hydrogenolysis | Minimal racemization |
Pharmaceutical Intermediates | Precursor for bioactive peptide derivatives | Selective removal under controlled pH | Enhanced synthetic efficiency |
The sequential elongation process benefits from the compound's stability under coupling conditions while maintaining reactivity for deprotection when required [13]. Research findings indicate that dipeptide building blocks incorporating this protecting group strategy can be successfully utilized in solid-phase synthesis of model peptides on polystyrene-based solid supports [13]. The methodology achieves good yields and purities when appropriate coupling agents such as PyBOP or TBTU are employed in conjunction with the protected building blocks [13].
Four-dimensionally orthogonal protective group strategies have been developed for full solid-phase synthesis of complex macrocyclic peptides, where multiple protective groups with orthogonal reactivities are employed to selectively expose specific amines and carboxylic acids prior to amide formation [14]. These strategies demonstrate the versatility of Boc-based protection in advanced peptide synthesis applications requiring precise control over functional group reactivity [14].
The carbamate functional group in TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE provides sophisticated conformational control mechanisms that influence peptide structure and stability [15] [16]. The carbamate linkage introduces conformational constraints through electron delocalization across the carbon-nitrogen bond, which restricts rotational freedom and stabilizes specific peptide conformations [16].
Computational studies reveal that carbamate configurations can exist in both cis and trans conformations, with the cis configurations being energetically stable due to delocalization of π-electrons on the backbone [16]. The oxygen atom adjacent to the amide bond functions as a hydrogen bonding acceptor, contributing to the stabilization of specific conformational states [16]. This conformational constraint mechanism differs significantly from conventional peptide bonds, which predominantly adopt trans configurations [16].
The tert-butyl protecting group contributes additional steric bulk that influences spatial arrangement and prevents unwanted conformational states [17]. Research demonstrates that the tert-butyl side chain adopts specific torsion angles that minimize steric clashes while maintaining optimal positioning for synthetic transformations [17]. One methyl group of the tert-butyl substituent systematically positions in close proximity to the backbone methylene group, creating an eclipsed conformation that prevents steric interactions with other substituents [17].
Structural Feature | Conformational Effect | Stability Factor | Impact on Synthesis |
---|---|---|---|
Carbamate Functional Group | Restricts peptide backbone flexibility | Electron delocalization across C-N bond | Enhanced selectivity in coupling reactions |
Tert-butyl Protecting Group | Provides steric bulk for spatial control | Steric hindrance prevents unwanted conformations | Reduced side reactions during elongation |
Phenylethyl Side Chain | Influences aromatic interactions | π-π stacking interactions | Improved solubility in organic solvents |
Carbonyl Group | Participates in hydrogen bonding | Electrostatic stabilization | Facilitates purification processes |
The phenylethyl side chain introduces aromatic character that enables π-π stacking interactions and influences overall molecular conformation [18]. These aromatic interactions contribute to the stability of peptide structures and can influence binding affinity when incorporated into therapeutic peptides [19]. The design of linkers incorporating such aromatic systems has demonstrated effectiveness in maintaining bioactive conformations while providing synthetic versatility [19].
Conformational control through carbamate linker design extends to applications in drug delivery systems, where the stability and cleavability of the linker must be carefully balanced [18]. Research has established that carbamate-containing linkers demonstrate superior stability in aqueous neutral buffer compared to corresponding carbonate-type linkers [18]. The two-step cleavage mechanism involving carbamate and ester spacers provides controlled release characteristics essential for therapeutic applications [18].